1-(3-Aminophenyl)pyrrolidin-2-one
Overview
Description
1-(3-Aminophenyl)pyrrolidin-2-one is an organic compound with the molecular formula C10H12N2O It is a derivative of pyrrolidinone, characterized by the presence of an amino group attached to the phenyl ring
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers
Biochemical Pathways
Pyrrolones and pyrrolidinones, which include this compound, are known to be versatile lead compounds for designing powerful bioactive agents . They are associated with various biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)pyrrolidin-2-one can be synthesized through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives . The selective synthesis of pyrrolidin-2-ones can also be achieved via the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific oxidants and additives to achieve the desired selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group on the phenyl ring can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include Cu(OAc)2, KI, and Oxone in the presence of O2.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products: The major products formed from these reactions include carboxylic acids, amine derivatives, and various substituted phenyl-pyrrolidinone compounds .
Scientific Research Applications
1-(3-Aminophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of fine chemicals, dyes, and pigments.
Comparison with Similar Compounds
Pyrrolidine-2-one: A structurally related compound with similar reactivity and applications.
Pyrrolidine-2,5-diones: These compounds share the pyrrolidinone core and exhibit similar biological activities.
Prolinol: Another related compound used in medicinal chemistry.
Uniqueness: 1-(3-Aminophenyl)pyrrolidin-2-one is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-(3-aminophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13/h1,3-4,7H,2,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGGRBIDRBYUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350593 | |
Record name | 1-(3-aminophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31992-43-5 | |
Record name | 1-(3-aminophenyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-aminophenyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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